13-fluoro-5-(4-oxo-3H-phthalazine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-fluoro-5-(4-oxo-3H-phthalazine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C20H14FN5O3 and its molecular weight is 391.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications of Fluoropyrimidine-based Drugs
Anticancer Efficacy : Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., tegafur), are widely studied for their efficacy in treating various cancers. Research demonstrates their utility in chemotherapy regimens for gastric, colorectal, breast, and other cancers due to their ability to inhibit DNA synthesis in cancer cells, thus preventing tumor growth. A novel oral anticancer drug, S-1, combines tegafur with two modulators (gimestat and otastat potassium) to enhance the antitumor effect while reducing gastrointestinal toxicity, showing a high response rate in advanced gastric cancer patients (Sakata et al., 1998).
Modulation of Drug Toxicity : Genetic polymorphisms in the dihydropyrimidine dehydrogenase (DPYD) gene, which is crucial for metabolizing fluoropyrimidine drugs, can significantly affect drug toxicity and patient response. Identifying these polymorphisms allows for the personalization of chemotherapy to minimize adverse reactions and optimize treatment outcomes. Studies on DPYD polymorphisms have revealed associations with increased toxicity risk, highlighting the importance of genetic testing before initiating fluoropyrimidine-based therapy (Gross et al., 2008).
Radiotherapy Sensitization : Fluoropyrimidines are also explored for their potential to sensitize tumors to radiotherapy, increasing the effectiveness of radiation treatment in esophageal cancer and potentially other types. A phase I study of a combination therapy involving UFT (a 5-FU prodrug), leucovorin, cisplatin, and radiotherapy for esophageal cancer aimed to determine the maximum tolerated dose and dose-limiting toxicity, showing promising results in downstaging disease before surgical resection (Tedesco et al., 2005).
Propriétés
IUPAC Name |
13-fluoro-5-(4-oxo-3H-phthalazine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3/c21-11-5-6-16-22-15-7-8-25(10-14(15)19(28)26(16)9-11)20(29)17-12-3-1-2-4-13(12)18(27)24-23-17/h1-6,9H,7-8,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCZKFVBSCHNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=NNC(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.